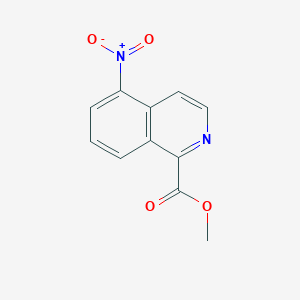

Methyl 5-nitroisoquinoline-1-carboxylate

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Organic and Medicinal Chemistry Research

The isoquinoline scaffold is a fundamental structural motif found in a multitude of natural products, most notably in a wide range of alkaloids such as papaverine and morphine. In modern organic and medicinal chemistry, it is recognized as a "privileged scaffold". This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in the design and development of new therapeutic agents. researchgate.net

The versatility of the isoquinoline core allows for functionalization at various positions, leading to a diverse array of derivatives with a broad spectrum of biological activities. nuph.edu.ua Researchers have successfully synthesized isoquinoline-based compounds with applications as:

Anticancer Agents: Many isoquinoline derivatives have demonstrated significant potential in oncology by targeting various mechanisms involved in cancer progression. nih.gov

Antimicrobial Agents: The scaffold is integral to the development of new antibacterial and antifungal compounds.

Antiviral Agents: Certain isoquinoline derivatives have been investigated for their ability to inhibit viral replication.

Enzyme Inhibitors: The rigid structure of the isoquinoline nucleus makes it an excellent platform for designing specific enzyme inhibitors.

The continued interest in this scaffold is driven by its proven track record in drug discovery and the ongoing development of novel synthetic methodologies to create complex and diverse isoquinoline libraries. researchgate.net

Overview of Nitro-Substituted Isoquinolines as Key Research Targets

The introduction of a nitro group onto the isoquinoline scaffold dramatically alters its electronic properties and, consequently, its chemical reactivity and biological activity. The nitro group is a strong electron-withdrawing group, which can influence the molecule's interaction with biological macromolecules. nih.gov This has made nitro-substituted isoquinolines important targets in drug discovery and chemical biology.

Research into nitro-substituted isoquinolines has revealed their potential in several areas:

Antitumor Activity: The presence of a nitro group can enhance the cytotoxic effects of isoquinoline derivatives against various cancer cell lines. For instance, nitrated indenoisoquinolines have been synthesized and evaluated as potent topoisomerase I inhibitors, a key target in cancer therapy.

Bioreducible Prodrugs: The nitro group can be selectively reduced by enzymes that are overexpressed in hypoxic environments, such as those found in solid tumors. This property is exploited in the design of bioreducible prodrugs that are activated specifically in cancer cells, minimizing off-target toxicity.

Chemical Synthesis: The nitro group is a versatile functional group in organic synthesis. It can be reduced to an amino group, which can then be further modified, or it can act as a directing group in subsequent substitution reactions. The synthesis of nitro-containing isoquinoline-1,3-diones has been achieved using methods that highlight the unique reactivity conferred by the nitro group. researchgate.net

The diverse biological activities and synthetic utility of nitro compounds ensure that nitro-substituted isoquinolines remain a focal point of academic and industrial research. nih.gov

Academic Research Perspectives on Methyl 5-nitroisoquinoline-1-carboxylate

Direct and extensive academic literature focusing specifically on this compound is limited. However, its structure allows for a discussion of its potential synthesis and research value based on established chemical principles and studies of closely related compounds. The primary academic interest in this molecule likely lies in its role as a chemical building block or an intermediate for the synthesis of more complex molecules.

Two principal retrosynthetic pathways can be envisioned for its preparation:

Esterification of 5-nitroisoquinoline-1-carboxylic acid: This approach involves the initial synthesis of the corresponding carboxylic acid, which is then converted to the methyl ester. The esterification can typically be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is a fundamental and widely used reaction in organic synthesis. organic-chemistry.org

Nitration of Methyl isoquinoline-1-carboxylate: This pathway begins with the methyl ester of isoquinoline-1-carboxylic acid. nih.gov A nitro group is then introduced onto the isoquinoline ring via an electrophilic aromatic substitution reaction. nih.gov The position of nitration (regioselectivity) is directed by the existing substituents. The ester group at the 1-position and the ring nitrogen atom would influence where the incoming nitro group attaches. The synthesis of 1-nitroisoquinolines under mild conditions has been reported, demonstrating the feasibility of such transformations. researchgate.net

The research value of this compound stems from the reactivity of its functional groups. The methyl ester can be hydrolyzed back to a carboxylic acid or converted into an amide. The nitro group can be reduced to an amine, providing a point for further derivatization. These transformations would allow for the creation of a library of novel isoquinoline derivatives to be screened for various biological activities, leveraging the known pharmacophoric properties of the nitro-isoquinoline scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O4 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

methyl 5-nitroisoquinoline-1-carboxylate |

InChI |

InChI=1S/C11H8N2O4/c1-17-11(14)10-8-3-2-4-9(13(15)16)7(8)5-6-12-10/h2-6H,1H3 |

InChI Key |

DBWHYNOCECHDDC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 5 Nitroisoquinoline 1 Carboxylate and Analogous Structures

Direct Functionalization Strategies for Isoquinoline (B145761) Systems

Direct C-H functionalization is a powerful tool in organic synthesis, offering atom-economical routes to complex molecules. For isoquinoline systems, both nucleophilic and electrophilic nitration strategies have been developed, each providing distinct regiochemical outcomes.

Electrophilic Nitration Approaches to Isoquinoline Derivatives

Conventional electrophilic aromatic substitution using mixed acids is a standard method for nitrating aromatic rings. In the case of isoquinoline, this reaction occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. gcwgandhinagar.com

The nitration of isoquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid predominantly yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. gcwgandhinagar.com The reaction proceeds through the N-protonated isoquinolinium ion. Substitution at the C5 and C8 positions is favored as it proceeds through the most stable Wheland intermediates. At 0°C, the reaction gives approximately 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline. This makes electrophilic nitration a practical route for obtaining 5-substituted isoquinolines, which are precursors for the title compound.

Carboxylic Acid and Ester Functionalization Routes

The introduction of a methyl carboxylate group is the final key step in the synthesis of Methyl 5-nitroisoquinoline-1-carboxylate. This is typically achieved through the esterification of the corresponding carboxylic acid.

Esterification Reactions for Methyl Isoquinoline Carboxylates

Isoquinoline carboxylic acids can be converted into their corresponding methyl esters with very high yields. thieme-connect.de A common and effective method involves a two-step process. First, the isoquinoline carboxylic acid is treated with thionyl chloride (SOCl₂) to form the highly reactive acid chloride intermediate. thieme-connect.de Subsequently, the addition of methanol (B129727) to the acid chloride results in the formation of the methyl ester. thieme-connect.de

Alternative standard esterification methods, such as the Fischer esterification, can also be employed. commonorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in a large excess of methanol, which also serves as the solvent. commonorganicchemistry.com Other reagents capable of converting carboxylic acids to methyl esters include SOCl₂ in methanol (which generates anhydrous HCl for acid catalysis) and trimethylsilyldiazomethane (B103560) (TMS-CHN₂). commonorganicchemistry.com

Synthetic Transformations via Carboxylic Acid Precursors

The functionalization of a pre-existing isoquinoline carboxylic acid is a direct approach to obtaining derivatives like this compound. This strategy involves the synthesis of the core isoquinoline-1-carboxylic acid followed by subsequent transformations.

One analogous method involves the nitration of a heterocyclic carboxylic acid precursor. For instance, Methyl 5-nitroindole-2-carboxylate can be synthesized by the nitration of methyl 1-acetylindoline-2-carboxylate, followed by dehydrogenation. researchgate.net This demonstrates the feasibility of introducing a nitro group onto a heterocyclic core that already contains a carboxylate group. A similar approach could be envisioned for isoquinoline-1-carboxylic acid, where direct nitration would be followed by esterification to yield the target molecule. The conditions for such a nitration would need to be carefully controlled to manage the regioselectivity and avoid unwanted side reactions.

Furthermore, isoquinoline-1-carboxylic acid itself is a versatile precursor for various derivatives. While classical condensation reactions with amines to form amides are known, they often proceed with lower yields and require longer reaction times compared to metal-catalyzed methods. mdpi.com These transformations highlight the utility of the carboxylic acid group at the C1 position as a handle for further molecular elaboration.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to construct complex molecular scaffolds with high efficiency and selectivity. Palladium and Ruthenium catalysts are particularly powerful tools for the synthesis of isoquinoline systems.

Palladium-Catalyzed Methodologies for Isoquinoline-1-carboxylates

Palladium catalysis offers a wide array of methods for C-C and C-N bond formation, enabling the construction of the isoquinoline core. rsc.orgnih.gov Sequential palladium-catalyzed α-arylation and cyclization reactions provide a general and regioselective approach to a variety of substituted isoquinolines. nih.gov This methodology is notable for its tolerance of both electron-poor and electron-rich functionalities, including nitro groups and esters. nih.gov

Palladium-catalyzed carbonylative reactions, which incorporate carbon monoxide (CO), are highly effective for synthesizing carbonyl-containing heterocycles. A notable strategy involves a domino carbopalladation/carbonylation reaction for the synthesis of functionalized isoquinoline-1,3-diones, which are structurally related to the target molecule. d-nb.info This process can utilize environmentally benign reagents like dimethyl carbonate (DMC) as both a green solvent and a reactant, with formic acid serving as the CO source, thus avoiding the handling of toxic CO gas. d-nb.info

Another powerful carbonylative method is the aminocarbonylation of 1-haloisoquinolines. mdpi.com This reaction, catalyzed by systems like Pd(OAc)₂/PPh₃ or Pd(OAc)₂/XantPhos, allows for the efficient synthesis of isoquinoline-1-carboxamides under mild conditions (e.g., 1 bar of CO at 50 °C). mdpi.com By adapting this methodology using an alcohol instead of an amine as the nucleophile (alkoxycarbonylation), one could directly synthesize isoquinoline-1-carboxylate esters.

| Reaction Type | Catalyst/Reagents | Key Features | Products |

| Domino Heck/Carbonylation | Pd(OAc)₂, P(m-tolyl)₃, HCOOH+Ac₂O | Uses DMC as solvent/reactant; avoids CO gas. d-nb.info | Isoquinoline-1,3-diones d-nb.info |

| Aminocarbonylation | Pd(OAc)₂/PPh₃ or Pd(OAc)₂/XantPhos | Mild conditions (1 bar CO, 50 °C); wide substrate scope. mdpi.com | Isoquinoline-1-carboxamides mdpi.com |

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of C-C bond formation. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Its versatility has been demonstrated in the functionalization of quinoline (B57606) and isoquinoline systems. researchgate.netajouronline.com

A plausible strategy for synthesizing the isoquinoline-1-carboxylate core involves the Sonogashira coupling of an appropriately substituted ortho-halobenzaldehyde or ortho-halobenzoate with a terminal alkyne bearing a protected amino group (e.g., a propargylamine (B41283) derivative). The resulting coupled product can then undergo a subsequent cyclization reaction to form the isoquinoline ring. The reaction is typically performed with a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org Modern protocols have also been developed that are copper-free. libretexts.orgorganic-chemistry.org

| Catalyst System | Reactants | Base | Conditions |

| Pd(0) catalyst, Cu(I) cocatalyst | Terminal Alkyne, Aryl/Vinyl Halide | Amine (e.g., Et₂NH, Et₃N) | Typically mild, room temperature. wikipedia.orgorganic-chemistry.org |

| Copper-Free System | Terminal Alkyne, Aryl Halide | Various (e.g., Cs₂CO₃) | Avoids copper toxicity/side reactions. libretexts.org |

Direct C–H functionalization is a highly atom-economical approach to introduce new functional groups without pre-functionalized starting materials. While direct aerobic oxidative C-H nitration on the isoquinoline core is not widely reported, analogous transformations on related heterocycles provide valuable insights. For example, an efficient copper-mediated aerobic oxidative C–H iodination and nitration of indoles has been developed. acs.org Similarly, the nitration of pyrrolo[2,1-a]isoquinolines has been achieved using copper nitrate (B79036) (Cu(NO₃)₂·H₂O) as the nitrating reagent, which acts as both the nitro source and an oxidant under mild conditions. acs.org

These methods suggest that a transition metal-catalyzed C–H nitration of an isoquinoline-1-carboxylate precursor could be a potential, albeit challenging, route. The reaction would likely require careful selection of the metal catalyst and oxidant to achieve the desired regioselectivity at the C5 position. Other research has focused on visible-light-mediated aerobic oxidation of tetrahydroisoquinolines to form isoquinolinones, using oxygen from the air as the oxidant, though this does not involve nitration. nih.govmdpi.com

Ruthenium-Catalyzed C–H Functionalization for Isoquinoline Carboxylates

Ruthenium complexes are highly effective catalysts for C–H activation and functionalization, enabling the synthesis of complex heterocyclic structures. researchgate.net Ruthenium(II)-catalyzed oxidative annulation reactions are particularly noteworthy. For example, the reaction of N-methoxybenzamides with alkynes, using a ruthenium catalyst, can produce isoquinolones through a C-H/N-O functionalization pathway. researchgate.net

Another powerful strategy involves the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, which proceeds in open air using 8-aminoquinoline (B160924) as a bidentate directing group. nih.govacs.org This method demonstrates high regioselectivity and a broad substrate scope. nih.govacs.org The mechanism often involves an acetate-assisted C-H bond activation to form a cyclometalated ruthenium intermediate, followed by alkyne insertion and subsequent cyclization. nih.gov While these methods typically yield isoquinolones, the underlying principles of directed C-H activation could potentially be adapted to target isoquinoline carboxylates by designing substrates with appropriate directing and functional groups.

| Catalyst System | Reactants | Key Feature | Product Type |

| [{Ru(p-cymene)Cl₂}₂] | N-methoxybenzamides, Alkynes | C-H/N-O functionalization. researchgate.net | Isoquinolones researchgate.net |

| [{Ru(p-cymene)Cl₂}₂], Cu(OAc)₂ | N-quinolin-8-yl-benzamides, Alkynes | Bidentate directing group assistance. nih.govacs.org | Isoquinolones nih.govacs.org |

| Ruthenium(II) carboxylate complex | Hydroxamic acids, Alkynes | C-H/N-OH functionalization in water. researchgate.net | Isoquinolones researchgate.net |

Vicarious Nucleophilic Substitution (VNS) in Isoquinoline Synthesis

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. wikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, specifically on carbon atoms activated by strong electron-withdrawing groups, such as a nitro group. organic-chemistry.org The VNS reaction is particularly well-suited for the synthesis of derivatives of 5-nitroisoquinoline, a direct precursor to the target compound, this compound.

The mechanism of VNS involves the addition of a carbanion, which bears a leaving group (e.g., halogen, PhS, PhSO₂) at the carbanionic center, to the electron-deficient aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group, which restores aromaticity. organic-chemistry.org A crucial aspect of VNS is its regioselectivity. In nitro-substituted heterocyclic systems like nitroquinolines and, by extension, nitroisoquinolines, the substitution occurs predominantly at the positions ortho or para to the nitro group. organic-chemistry.orgkuleuven.be For a 5-nitroisoquinoline substrate, the C-6 position is the most activated site for VNS, being ortho to the nitro group.

To synthesize an analogue of this compound, one could envision the reaction of 5-nitroisoquinoline with a carbanion derived from an α-halo ester. For instance, the carbanion of methyl α-chloroacetate could be employed to introduce a carboxymethyl group at the C-6 position.

Hypothetical VNS Reaction for an Analogous Structure:

| Reactant 1 | Reactant 2 | Base | Product | Position of Substitution |

| 5-Nitroisoquinoline | Methyl α-chloroacetate | t-BuOK | Methyl (5-nitroisoquinolin-6-yl)acetate | C-6 |

| 5-Nitroisoquinoline | Chloromethyl phenyl sulfone | NaOH/DMSO | 6-(Phenylsulfonylmethyl)-5-nitroisoquinoline | C-6 |

While direct VNS at the C-1 position of isoquinoline is not the typical outcome due to electronic factors, the substituents introduced via VNS at other positions can serve as handles for further synthetic transformations, ultimately leading to the desired 1-carboxylate functionality through multi-step sequences. The VNS reaction provides a direct route to functionalized nitroisoquinolines that would be difficult to access through classical electrophilic substitution methods. wikipedia.org

Cascade and One-Pot Reaction Sequences in Isoquinoline Derivatization

Cascade and one-pot reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation. rsc.org These strategies avoid the isolation of intermediates, thereby reducing solvent waste, purification steps, and reaction time. Numerous such methodologies have been developed for the synthesis and derivatization of the isoquinoline core, offering access to a wide array of substituted analogs.

One prominent example involves the three-component reaction of aryl ketones, hydroxylamine, and internal alkynes, catalyzed by rhodium(III), to assemble multisubstituted isoquinolines. nih.govorganic-chemistry.org This process involves the in situ formation of an oxime, followed by C-H bond activation and annulation with the alkyne. nih.gov This method allows for the rapid construction of the isoquinoline skeleton with diverse substitution patterns.

Another powerful strategy is the use of radical cascade reactions. For instance, various isoquinoline-1,3(2H,4H)-diones can be synthesized from N-alkyl-N-methacryloylbenzamides through cascade reactions involving radical addition and cyclization. rsc.orgrsc.org These reactions can be initiated by different radical precursors to install a variety of functional groups.

The following table summarizes selected cascade/one-pot reactions for the synthesis of isoquinoline derivatives, showcasing the diversity of achievable structures.

Examples of Cascade and One-Pot Reactions for Isoquinoline Synthesis:

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Yield Range |

| Three-Component Cascade nih.gov | Aryl Ketone, Hydroxylamine, Alkyne | [RhCp*Cl₂]₂, AgSbF₆ | Multisubstituted Isoquinolines | Good to Excellent |

| Radical Cascade Cyclization rsc.org | N-alkyl-N-methacryloylbenzamide, Benzyl alcohol | TBHP (oxidant) | Acylated Isoquinoline-1,3-diones | 61-85% |

| Palladium-Catalyzed One-Pot Synthesis rsc.org | 1-bromo-2-(2,2-difluorovinyl)benzene, N-H Heterocycle | Pd Catalyst | N-fused Polycyclic Isoquinolines | Not specified |

| Chemoenzymatic One-Pot Process mdpi.com | Benzylic alcohol, m-Tyramine | Laccase/TEMPO, Phosphate buffer | 1,2,3,4-Tetrahydroisoquinolines | Up to 87% |

These advanced synthetic methodologies provide powerful tools for accessing this compound and its structural analogs. Vicarious Nucleophilic Substitution offers a direct path for the C-H functionalization of the nitroisoquinoline core, while cascade and one-pot reactions enable the efficient assembly of highly derivatized isoquinoline systems from simple starting materials. The continued development of such sophisticated synthetic strategies is crucial for advancing the fields that rely on these important heterocyclic compounds.

Mechanistic Investigations of Chemical Reactivity and Transformations

Nucleophilic Substitution of Hydrogen (SNH) in Nitroisoquinolines

Nucleophilic Substitution of Hydrogen (SNH) is a powerful methodology for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems, such as nitroisoquinolines. mdpi.com This approach circumvents the need for pre-functionalization with a leaving group, offering a more atom-economical synthetic route. The reactivity of the 5-nitroisoquinoline (B18046) core, a close structural analog of methyl 5-nitroisoquinoline-1-carboxylate, has been extensively studied in the context of SNH reactions, providing significant insights into the probable behavior of the title compound.

Exploration of Reaction Pathways and Product Diversity

The SNH amidation of 5-nitroisoquinoline has been shown to proceed through two primary, competing reaction pathways, the nature of which is highly dependent on the reaction conditions and the nucleophile employed. mdpi.com This duality in reactivity leads to a diverse array of products.

The first pathway is the oxidative SNH (SNHox) , which typically occurs at the C-8 position (para to the nitro group). This pathway involves the initial addition of the nucleophile to form a σH-adduct, which is subsequently aromatized by an external oxidizing agent, or in some cases by the nitro group itself, to yield the corresponding 8-amino-5-nitroisoquinoline derivative. mdpi.comnih.gov

The second pathway leads to the formation of 5-nitrosoisoquinoline derivatives via substitution at the C-6 position (ortho to the nitro group). This transformation is thought to proceed through the formation of an ortho σH-adduct, which then undergoes aromatization via proton transfer and elimination of a water molecule. mdpi.com

The choice of nucleophile plays a critical role in directing the reaction down one of these pathways. For instance, in the amidation of 5-nitroisoquinoline, aromatic amides can lead to a mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines, particularly under anhydrous conditions. mdpi.com In contrast, the reaction with ureas exhibits different selectivity. While 1,1-dialkylureas can yield either the 6-substituted 5-nitroso derivative (anhydrous conditions) or the 8-substituted 5-nitro derivative (in the presence of water), unsubstituted urea (B33335) and monosubstituted ureas exclusively form 5-nitrosoisoquinoline-6-amine under anhydrous conditions. mdpi.com

A summary of the product diversity from the SNH amidation of 5-nitroisoquinoline is presented in the table below.

| Nucleophile | Reaction Conditions | Major Product(s) |

|---|---|---|

| Aromatic Amides | Anhydrous DMSO | Mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines |

| Aromatic Amides | DMSO/H₂O | 8-Aroylamino-5-nitroisoquinolines |

| 1,1-Dialkylureas | Anhydrous DMSO | 6-Dialkylcarbamoylamino-5-nitrosoisoquinolines |

| 1,1-Dialkylureas | DMSO/H₂O | 8-Dialkylcarbamoylamino-5-nitroisoquinolines |

| Urea, Monosubstituted Ureas | Anhydrous DMSO | 5-Nitrosoisoquinoline-6-amine |

Examination of Substituent Effects on Amidation Processes

The electronic nature of substituents on the nucleophile, particularly in the case of aromatic amides, has a discernible effect on the amidation process of 5-nitroisoquinoline. Studies have shown that both electron-donating and electron-withdrawing groups on the benzamide (B126) nucleophile are tolerated. However, the presence of a nitro group on the benzamide (p-, m-, or o-nitrobenzamides) leads exclusively to the formation of the corresponding 8-(nitrobenzamido)-5-nitroisoquinolines, with no formation of the nitroso derivatives. mdpi.com This suggests that the electronic properties of the nucleophile can influence the relative rates of the competing SNH pathways.

Reactivity Profiles of the Nitro Functional Group in Isoquinoline (B145761) Derivatives

The nitro group is a powerful electron-withdrawing group that significantly influences the chemical reactivity of the isoquinoline ring system. Its presence deactivates the ring towards electrophilic substitution while strongly activating it for nucleophilic aromatic substitution. rsc.org The nitro group directs incoming nucleophiles to the ortho and para positions (C-6 and C-8, respectively).

In the context of SNH reactions, the nitro group plays a multifaceted role. It not only activates the ring for the initial nucleophilic attack but can also act as an internal oxidizing agent for the aromatization of the σH-adduct, leading to the formation of nitroso compounds. mdpi.comnih.gov This dual reactivity is a key feature of the chemistry of nitro-heterocycles. Furthermore, the nitro group itself can be a target for chemical transformation, such as reduction to an amino group, which opens up further avenues for synthetic diversification.

Reaction Mechanisms Involving the Ester Moiety

The methyl carboxylate group at the C-1 position of the isoquinoline ring is an important functional handle that can participate in a variety of chemical transformations. The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles.

Under the basic conditions often employed for SNH reactions, the ester moiety of this compound could potentially undergo hydrolysis to the corresponding carboxylic acid, or amidation to an amide, if an appropriate amine nucleophile is present. The relative rates of these competing reactions (SNH on the ring vs. reaction at the ester) would depend on the specific nucleophile, base, and reaction conditions.

The hydrolysis of a similar compound, methyl 8-hydroxyquinoline-2-carboxylate, has been studied and is known to be promoted by metal ions. acs.org While the conditions are different, it highlights the susceptibility of the ester group to nucleophilic attack. In the absence of a strong nucleophile for the ring, reactions at the ester group could become the dominant pathway.

Electronic and Steric Influences of Substituents on Reaction Outcomes

The reactivity and regioselectivity of this compound are governed by the interplay of the electronic and steric effects of both the nitro and the methyl carboxylate substituents.

Steric Effects: The methyl carboxylate group at the C-1 position is expected to exert a significant steric influence on the adjacent C-8 position. This steric hindrance could potentially disfavor the approach of bulky nucleophiles to the C-8 position, thereby altering the regioselectivity of SNH reactions compared to the unsubstituted 5-nitroisoquinoline. In such a scenario, nucleophilic attack at the less sterically encumbered C-6 position might be favored, potentially leading to a higher proportion of the 6-substituted 5-nitroso product. A study on the reduction of 1-substituted-3,4-dihydroisoquinolines noted that ortho-substituents on a 1-phenyl ring resulted in lower enantiomeric excess due to steric hindrance, illustrating the impact of substituents at the C-1 position on reactivity. researchgate.net

The interplay of these competing electronic and steric factors will ultimately determine the final product distribution in nucleophilic substitution reactions of this compound.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for investigating the electronic structure of many-body systems. It is frequently used to predict a wide array of molecular properties. However, dedicated DFT studies detailing the specific characteristics of Methyl 5-nitroisoquinoline-1-carboxylate have not been identified.

Molecular Geometry Optimization and Conformational Analysis

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of a molecule. This analysis provides critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Conformational analysis further explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, specific optimized geometric parameters and a detailed conformational analysis based on DFT calculations are not currently published.

Vibrational Spectroscopic Predictions (FT-IR, FT-Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. These predictions are invaluable for assigning specific vibrational modes to the observed spectral bands, such as C-H stretching, C=O stretching, and the vibrations of the isoquinoline (B145761) ring system. The characteristic vibrations for carboxylate groups typically appear in distinct regions of the infrared spectrum. Despite the utility of this analysis, predicted FT-IR and FT-Raman spectra for this compound are not available in the reviewed literature.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the molecule's ability to participate in electronic transitions. Molecules with a small HOMO-LUMO gap are generally more reactive. Analysis of the spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. While this is a standard computational analysis, specific HOMO-LUMO energy values and orbital plots for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping and Local Reactivity Descriptors (Fukui Functions, ELF, LOL)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides insight into how the molecule will interact with other chemical species. Local reactivity descriptors, such as Fukui functions, further quantify the reactivity at specific atomic sites, predicting susceptibility to nucleophilic, electrophilic, or radical attack. Other functions like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide information about chemical bonding. No published studies containing MEP maps or local reactivity descriptor calculations for this compound could be located.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between orbitals, providing a detailed picture of bonding and intramolecular interactions. It quantifies hyperconjugative interactions and charge transfer events that contribute to molecular stability. This analysis is particularly useful for understanding the nature of chemical bonds and non-covalent interactions. Specific NBO analysis results detailing these interactions within this compound are not documented in the available scientific record.

Prediction of Non-Linear Optical (NLO) Properties

There is currently a lack of specific research focused on the prediction of the non-linear optical (NLO) properties of this compound. Generally, organic molecules with extended π-conjugation, significant intramolecular charge transfer, and non-centrosymmetric structures are considered good candidates for NLO materials. nih.govjhuapl.edu Theoretical studies, often employing Density Functional Theory (DFT) calculations, are used to predict NLO properties such as electric dipole moment, linear polarizability, and first and second hyperpolarizability. nih.gov However, specific computational data for this compound is not available in the reviewed literature.

Noncovalent Interaction (NCI) Studies

Detailed noncovalent interaction (NCI) studies for this compound have not been specifically reported. NCI analysis is a computational method used to visualize and understand weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule or between molecules. These interactions are crucial for understanding crystal packing, molecular recognition, and biological activity. While the synthesis and reactivity of related 5-nitroisoquinoline (B18046) compounds have been explored, dedicated NCI analyses for the title compound are not present in the available literature. mdpi.com

Solvation Effects on Electronic and Spectroscopic Properties

The influence of solvents on the electronic and spectroscopic properties of this compound has not been a specific subject of published computational studies. Such studies typically involve theoretical calculations in different solvent environments to predict how properties like UV-Vis absorption spectra, fluorescence, and electronic structure are affected by the polarity of the solvent. While experimental studies on other quinoline (B57606) derivatives have investigated solvatochromic effects, computational data detailing these effects for this compound is absent.

Molecular Modeling and Dynamics Simulations

Ligand-Receptor Interaction Modeling

Specific molecular docking or ligand-receptor interaction modeling studies featuring this compound are not found in the current body of scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, studies on other quinoline derivatives have used molecular docking to investigate their potential as inhibitors for various biological targets, such as the hepatitis B virus. nih.gov However, similar investigations for this compound have not been reported.

Exploration of Binding Affinities and Selectivity Mechanisms

There is no available research that explores the binding affinities and selectivity mechanisms of this compound through computational methods. Such studies are vital for drug discovery and development, providing insights into how a ligand selectively binds to a specific biological target. For example, research on metal complexes of other nitro-substituted quinoline hybrids has investigated their interaction with proteins like human serum albumin to understand their transport and binding properties. mdpi.com However, a similar computational exploration for this compound is not documented.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling constants, the connectivity and chemical environment of each nucleus can be determined.

While direct experimental NMR data for Methyl 5-nitroisoquinoline-1-carboxylate is not extensively published, the chemical shifts can be reliably predicted by analyzing data from the parent compound, 5-nitroisoquinoline (B18046), and considering the electronic effects of the methyl carboxylate substituent at the C1 position.

For the parent 5-nitroisoquinoline, the aromatic protons exhibit characteristic chemical shifts based on their position relative to the nitrogen atom and the strongly electron-withdrawing nitro group. chemicalbook.com The proton at C1 is typically the most deshielded due to its proximity to the electronegative nitrogen.

The introduction of a methyl carboxylate group (-COOCH₃) at the C1 position would significantly alter the electronic environment. This group is also electron-withdrawing, further deshielding adjacent protons. The protons on the isoquinoline (B145761) ring would be expected to appear in the aromatic region, with their precise shifts influenced by both the nitro group at C5 and the ester group at C1. The methyl protons of the ester group would be expected to appear as a sharp singlet in the upfield region of the spectrum.

Similarly, the ¹³C NMR spectrum would reflect these substituent effects. The carbon atom of the carbonyl group (C=O) in the ester would be found significantly downfield. The aromatic carbons would have shifts influenced by the positions of the nitrogen atom and the two electron-withdrawing groups.

Table 1: Experimental ¹H NMR Chemical Shifts for 5-Nitroisoquinoline

| Proton | Chemical Shift (ppm) |

| H1 | 9.40 |

| H3 | 8.76 |

| H4 | 8.56 |

| H6 | 8.51 |

| H7 | 7.75 |

| H8 | 8.31 |

Data sourced from publicly available spectra for 5-Nitroisoquinoline. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | 8.0 - 9.5 | Specific shifts depend on proximity to N, -NO₂, and -COOCH₃ groups. |

| -OCH₃ Protons | 3.9 - 4.2 | Expected to be a singlet. |

| Carbonyl Carbon | 160 - 170 | Typical range for an ester carbonyl carbon. |

| Aromatic Carbons | 120 - 155 | Influenced by substituents and the heterocyclic nitrogen. |

| -OCH₃ Carbon | 52 - 55 | Typical range for a methyl ester carbon. |

These are predicted ranges based on known substituent effects on aromatic systems.

In modern structural analysis, computational methods, particularly Density Functional Theory (DFT), are frequently used to predict NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the isotropic magnetic shielding tensors, which can then be converted into chemical shifts. mdpi.com

For this compound, theoretical calculations would be performed on a geometry-optimized structure. The resulting predicted ¹H and ¹³C NMR spectra would then be correlated with experimental data from closely related, well-characterized compounds, such as various substituted isoquinolines and quinolines. acs.orgresearchgate.net A strong correlation between the predicted and experimental values for these related structures would validate the computational model, lending high confidence to the predicted chemical shifts for the target molecule. mdpi.com This correlative approach is a powerful strategy for assigning complex spectra and confirming molecular structures. researchgate.net

Fourier Transform Infrared (FT-IR) and Raman Spectroscopies

Vibrational spectroscopies like FT-IR and Raman are crucial for identifying the functional groups present in a molecule. The two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

The vibrational spectrum of this compound is expected to be rich with characteristic bands from its constituent functional groups. Analysis of the spectra of 5-nitroisoquinoline provides a baseline for the vibrations of the core structure. nih.gov

Key expected vibrational modes include:

Nitro Group (-NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected. These typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. spectroscopyonline.com

Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the C=O stretch of the ester is anticipated in the range of 1715-1740 cm⁻¹.

C-O Stretching: The C-O single bond stretches of the ester group will produce bands in the 1000-1300 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system typically appear in the 1400-1600 cm⁻¹ region.

Table 3: Key Experimental Vibrational Bands for 5-Nitroisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1525 | Strong | -NO₂ Asymmetric Stretch |

| ~1350 | Strong | -NO₂ Symmetric Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| 1400-1600 | Medium-Strong | Aromatic C=C/C=N Ring Vibrations |

Data is characteristic for nitroaromatic compounds and sourced from public databases. nih.gov

Table 4: Predicted Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Expected Intensity | Assignment |

| >3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak-Medium | -CH₃ Stretch |

| 1715-1740 | Strong | C=O Ester Stretch |

| 1500-1560 | Strong | -NO₂ Asymmetric Stretch |

| 1335-1385 | Strong | -NO₂ Symmetric Stretch |

| 1400-1600 | Medium-Strong | Aromatic C=C/C=N Ring Vibrations |

| 1000-1300 | Strong | C-O Ester Stretches |

DFT calculations are highly effective for predicting vibrational frequencies and intensities. nih.govias.ac.in By computing the harmonic vibrational frequencies for the optimized molecular structure of this compound, a theoretical IR and Raman spectrum can be generated. researchgate.net

A crucial aspect of this computational analysis is the Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretches and angle bends) to each normal vibrational mode. researchgate.net This allows for unambiguous assignment of the observed experimental bands to specific molecular motions, resolving ambiguities that often arise in complex molecules. researchgate.net The calculated frequencies are often systematically overestimated and may be scaled by an appropriate factor to improve agreement with experimental data. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as this compound, typically exhibit strong absorptions in the UV-Vis range.

The spectrum is expected to be dominated by π→π* transitions associated with the conjugated isoquinoline ring system. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted isoquinoline. researchgate.net Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, typically as lower-intensity bands at longer wavelengths. researchgate.net

Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict electronic absorption spectra. researchgate.net These calculations can provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the bands in the experimental spectrum. This allows for a detailed understanding of the electronic structure and the nature of the molecular orbitals involved in each transition. researchgate.net

Analysis of Electronic Transitions and Energy Gaps

The electronic properties of this compound are primarily investigated using computational methods, such as Density Functional Theory (DFT). The analysis of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its electronic transitions and reactivity.

Electronic transitions in such molecules are typically π → π* transitions, involving the excitation of an electron from a π bonding orbital (often HOMO) to a π* anti-bonding orbital (often LUMO). These transitions are responsible for the compound's absorption of ultraviolet-visible light.

| Parameter | Description | Typical Influence on this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Primarily located on the isoquinoline ring system. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Significantly lowered by the electron-withdrawing nitro group. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A measure of chemical reactivity and the energy of the lowest-lying electronic transition. A relatively small gap is expected due to conjugation and electron-withdrawing substituents. |

Correlation with Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity and kinetic stability of molecules based on the interaction of their HOMO and LUMO. The energies and spatial distributions of these orbitals in this compound offer insights into its behavior in chemical reactions.

HOMO: The HOMO is typically distributed across the π-system of the isoquinoline core. Its energy level is indicative of the molecule's capacity to act as a nucleophile or electron donor.

LUMO: The LUMO's distribution is heavily influenced by the electron-deficient nitro group. This region represents the most probable site for a nucleophilic attack, as it is the most favorable location to accept electron density.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different atomic compositions.

For this compound, HRMS analysis, often using electrospray ionization (ESI), would be used to verify its molecular formula, C₁₁H₈N₂O₄. The experimentally measured mass of the protonated molecule ([M+H]⁺) is compared against the theoretically calculated mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula and confirms the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₄ |

| Calculated Monoisotopic Mass ([M+H]⁺) | 233.0557 Da |

| Experimental Mass ([M+H]⁺) | To be determined experimentally |

| Technique | Electrospray Ionization (ESI-HRMS) |

Single-Crystal X-ray Diffraction Analysis

Determination of Crystal and Molecular Structures

Analysis of a suitable single crystal of this compound would yield its exact molecular structure. The data obtained would confirm the planarity of the isoquinoline ring system and reveal the precise orientation of the methyl carboxylate and nitro substituents relative to the bicyclic core. Key structural parameters, including the crystal system, space group, and unit cell dimensions, would be determined, providing a unique fingerprint of the compound's solid-state form.

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

Characterization of Intermolecular Interactions and Hydrogen Bonding

Beyond individual molecular geometry, X-ray diffraction reveals the network of intermolecular interactions that stabilize the crystal lattice. For this compound, these interactions are expected to include:

π-π Stacking: The planar aromatic isoquinoline rings are likely to engage in stacking interactions, where the electron-rich π-system of one molecule interacts with that of a neighboring molecule.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds are probable. These can occur between the aromatic C-H groups and the oxygen atoms of the nitro or carboxylate groups on adjacent molecules.

The precise distances and angles of these interactions are measured to determine their strength and significance in defining the supramolecular architecture of the compound in the solid state.

Structure Activity Relationship Sar Studies and Mechanistic Molecular Target Investigations

Rational Design Principles for Bioactive Isoquinoline (B145761) Derivatives

The rational design of bioactive isoquinoline derivatives is a cornerstone of modern drug discovery, leveraging an understanding of molecular interactions to create compounds with desired pharmacological profiles. unimi.it The isoquinoline framework offers a rich canvas for structural modification, and its derivatives have been developed into agents with a broad spectrum of activities, including anticancer, antihypertensive, and antimicrobial effects. nih.govresearchgate.netwikipedia.org Design strategies often focus on the judicious modification of the core structure to enhance interactions with specific biological targets while minimizing off-target effects.

Key principles in the rational design of these derivatives include:

Scaffold Modification and Hopping: Altering the core isoquinoline ring system or replacing it with bioisosteric scaffolds can lead to novel compounds with improved properties. For example, the development of naphthyridinone scaffolds from an isoquinolinone core was pursued to enhance pharmacokinetic parameters in the design of PARP inhibitors. nih.gov

Substituent Manipulation: The nature, position, and stereochemistry of substituents on the isoquinoline ring are critical determinants of biological activity. SAR studies have shown that introducing specific groups at various positions can drastically alter a compound's potency and selectivity. For instance, in the development of anticancer agents, the presence of certain benzoyl derivatives on the isoquinoline structure was found to confer potent activity. researchgate.net Similarly, for urease inhibitors, compounds bearing electron-donating groups on an N-aryl substituent demonstrated superior activity. acs.org

Conformational Constraint: Limiting the conformational flexibility of a molecule can lock it into a bioactive conformation, thereby increasing affinity for its target and improving selectivity. Constraining a linear propylene (B89431) linker into a cyclopentene (B43876) ring in a series of isoquinolinone-based PARP1 inhibitors successfully improved pharmacokinetic properties while maintaining high potency. nih.gov

Bioisosterism: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy to modulate a compound's activity, selectivity, or metabolic stability. Substituted isoquinolin-1-ones have been investigated as possible bioisosteres of other antitumor agents. nih.gov

These design principles are often guided by computational modeling and a deep understanding of the target's structure, facilitating a more directed and efficient drug discovery process. benthamscience.com

Molecular Docking and Ligand Binding Mode Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of isoquinoline derivatives, docking simulations are instrumental in elucidating the plausible binding modes within the active sites of target proteins, thereby rationalizing observed structure-activity relationships and guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Docking studies can reveal key molecular interactions that govern ligand binding, such as:

Hydrogen Bonds: Formation of hydrogen bonds between the ligand and amino acid residues in the target's active site is often crucial for high-affinity binding. For one isoquinoline derivative active against leucine (B10760876) aminopeptidase (B13392206) (LAP), docking simulations showed it was able to form essential hydrogen bonds with a glycine (B1666218) residue (Gly362). nih.gov

Hydrophobic Interactions: The interaction between nonpolar regions of the ligand and hydrophobic pockets in the protein contributes significantly to binding affinity.

Coordination with Metal Ions: In metalloenzymes, ligands can coordinate with the catalytic metal ions. Docking studies have confirmed that isoquinoline derivatives can coordinate with the zinc ions in the active site of LAP, an interaction deemed essential for inhibitory activity. nih.gov

π-Anion and π-Cation Interactions: Aromatic rings, such as those in the isoquinoline core, can engage in favorable interactions with charged residues in the binding pocket. nih.gov

For example, molecular docking of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues into the active site of urease revealed key interactions responsible for their inhibitory activity. acs.org Similarly, docking was used to predict the binding mode of isoquinoline derivatives in the COX-2 active site to rationalize their anti-inflammatory activity. researchgate.net These computational insights allow researchers to prioritize the synthesis of compounds predicted to have the most favorable binding interactions, streamlining the drug discovery process. nih.gov

Enzyme Inhibition Studies and Ligand-Enzyme Interactions

The isoquinoline scaffold is a key component in numerous compounds designed to inhibit specific enzymes involved in disease pathology. Experimental studies are conducted to determine the potency of these compounds and to understand the specific interactions between the ligand and the enzyme's active site.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA repair. Their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. frontiersin.org Several classes of isoquinoline derivatives, particularly isoquinolinones, have been developed as potent PARP inhibitors. nih.govtandfonline.com

SAR studies have provided clear insights into the structural requirements for potent PARP inhibition. For instance, a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were developed, with some compounds reaching nanomolar inhibitory concentrations. tandfonline.com The SAR for this class was found to be very "tight," with small structural modifications leading to significant changes in potency. One of the most potent compounds in this series, compound 3l , displayed an IC₅₀ of 156 nM against PARP1 and was about two-fold selective towards PARP2 (IC₅₀ = 70.1 nM). tandfonline.com Further optimization of a naphthyridinone scaffold, derived from an isoquinolinone core, led to the identification of a preclinical candidate that demonstrated significant antitumor efficacy in a breast cancer xenograft model. nih.gov

| Compound Class | Target | IC₅₀ | Selectivity |

| Dihydroisoquinolone 1a | PARP1/PARP2 | 13 µM / 0.8 µM | 16.3-fold for PARP2 |

| Isoquinolone 1b | PARP1/PARP2 | 9.0 µM / 0.15 µM | 60.0-fold for PARP2 |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide 3l | PARP1/PARP2 | 156 nM / 70.1 nM | ~2.2-fold for PARP2 |

Data sourced from references tandfonline.com.

The versatility of the isoquinoline and related quinoline (B57606) scaffolds has led to their exploration as inhibitors of various other enzymes.

NDH-2 (Type II NADH Dehydrogenase) Inhibition: NDH-2 is an essential respiratory enzyme in Mycobacterium tuberculosis (Mtb) and is considered a promising target for new anti-TB drugs. nih.gov Quinolinyl pyrimidines have been identified as a potent class of NDH-2 inhibitors. nih.govacs.org Structure-activity relationship studies showed that modifications to this scaffold could improve enzyme inhibition, which translated directly to cellular activity against Mtb, with the best compounds showing IC₅₀ values in the low-micromolar range. acs.orgnih.gov

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria like Helicobacter pylori. Its inhibition is a therapeutic strategy for treating peptic ulcers and other related conditions. nih.gov Several studies have demonstrated that isoquinoline and quinoline derivatives are effective urease inhibitors. nih.govtandfonline.com For a series of N-Aryl-3,4-dihydroisoquinoline carbothioamides, compounds with electron-donating substituents on the aryl ring, such as dimethyl or methoxy (B1213986) groups, showed excellent inhibitory activity, with some compounds being more potent than the standard inhibitor thiourea. acs.orgnih.gov

| Compound | Substituent | Urease IC₅₀ (µM) |

| 1 | o-methyl | 20.4 ± 0.22 |

| 2 | o-dimethyl | 11.2 ± 0.81 |

| 4 | p-methoxy | 15.5 ± 0.49 |

| 7 | p-trifluoro | 18.5 ± 0.65 |

| Thiourea (Standard) | - | 21.7 ± 0.34 |

Data for N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues sourced from reference acs.org.

Receptor-Ligand Interactions and Selectivity Profiling

Beyond enzymes, isoquinoline derivatives have been designed to interact with various cell surface and nuclear receptors, demonstrating the scaffold's broad applicability.

Opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs. mdpi.com The development of selective opioid receptor ligands is a major goal in pain management to achieve analgesia while minimizing side effects. mdpi.com The isoquinoline core is present in many natural and synthetic opioid ligands.

SAR studies have been crucial in defining the structural features required for potent and selective opioid receptor binding. Key findings include:

The position of the piperidine (B6355638) nitrogen: Moving the basic nitrogen atom closer to the phenolic ring or restricting its mobility can drastically decrease affinity for the mu-opioid receptor. nih.gov

N-substituent: The group attached to the nitrogen atom is a major determinant of selectivity. For a series of decahydro-4a-isoquinolinyl)phenols, analogues with an N-cyclopropylmethyl group exhibited greater kappa-receptor selectivity, whereas N-methyl derivatives showed higher mu-receptor selectivity. nih.gov

Core Saturation and Substitution: Introduction of a 6-exocyclic methylene (B1212753) group into the trans-3-(decahydro-4a-isoquinolinyl)phenol system was found to enhance both antinociceptive activity and kappa-opioid receptor selectivity. nih.gov

Some isoquinolinone derivatives have been identified as potent and highly selective kappa-opioid receptor (KOR) agonists that are biased toward the G-protein signaling pathway with minimal recruitment of β-arrestin 2, a profile that may lead to safer analgesics. mdpi.com

| Compound Series | N-Substituent | Primary Receptor Selectivity |

| Decahydro-4a-isoquinolinyl)phenols | N-Methyl | Mu (µ) |

| Decahydro-4a-isoquinolinyl)phenols | N-Cyclopropylmethyl | Kappa (κ) |

Data sourced from reference nih.gov.

Modulation of Integrin-Mediated Pathways

There is currently no available research detailing the effects of Methyl 5-nitroisoquinoline-1-carboxylate on integrin-mediated signaling pathways. Integrins are a family of transmembrane receptors that play a crucial role in cell adhesion, signaling, and communication with the extracellular matrix. Their modulation can impact a wide array of physiological and pathological processes. However, studies specifically linking this compound to the activation or inhibition of these pathways, or identifying its potential binding partners within the integrin signaling cascade, have not been published.

Supramolecular Recognition and Anion Binding

The capacity of this compound to engage in supramolecular recognition and anion binding has not been a subject of published research. Supramolecular chemistry involves the study of non-covalent interactions between molecules, a fundamental aspect of molecular recognition and the design of synthetic receptors. Anion binding, in particular, is a significant area of research with applications in sensing, transport, and catalysis. There is no data available on the ability of this compound to form host-guest complexes with anions or other molecules, nor are there any reports on its binding affinities or selectivity for specific ions.

Influence of Substituents on Biological Potency and Selectivity

Comprehensive structure-activity relationship (SAR) studies on this compound are not present in the current body of scientific literature. Such studies would involve the synthesis of various analogs of the compound, with systematic modifications to its substituents, to determine how these changes affect its biological activity and selectivity towards specific targets. The absence of this research means that the roles of the methyl ester and the nitro group at their respective positions on the isoquinoline core in determining the compound's potential biological effects are unknown.

Future Research Trajectories and Advanced Methodological Developments

Innovation in Green and Sustainable Synthetic Routes for Isoquinoline (B145761) Derivatives

Traditional methods for synthesizing the isoquinoline core, such as the Bischler–Napieralski and Pictet–Spengler reactions, have been foundational but often rely on harsh conditions and hazardous reagents. acs.orgpharmaguideline.com Modern synthetic chemistry is increasingly focused on green and sustainable alternatives that offer higher efficiency, lower environmental impact, and greater atom economy. tandfonline.com

Recent innovations prioritize the use of transition-metal catalysts (e.g., rhodium, ruthenium, palladium), which enable C-H activation and annulation strategies. researchgate.netijpsjournal.com These methods allow for the direct construction of the isoquinoline skeleton from simpler, more readily available starting materials, avoiding the need for pre-functionalized substrates. acs.org Furthermore, the adoption of environmentally benign solvents like water and the use of microwave-assisted synthesis are becoming more common, significantly reducing reaction times and energy consumption. bohrium.comtandfonline.com Catalyst-free processes, representing a significant step in green chemistry, have also been developed for the synthesis of certain isoquinoline derivatives. bohrium.com These modern strategies are not only more sustainable but also provide access to a wider range of structurally diverse isoquinolines. nih.gov

Integration of Advanced Computational Algorithms for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and biological activities before undertaking complex and resource-intensive synthesis. mdpi.com For isoquinoline derivatives, a variety of in silico methods are being employed to accelerate the design of new compounds with desired characteristics. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are used to model the interaction between isoquinoline-based ligands and biological targets, such as enzymes or receptors. nih.gov These simulations provide crucial insights into binding affinities and the stability of the ligand-protein complex, guiding the structural modification of the isoquinoline scaffold to enhance potency and selectivity. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a mathematical correlation between the chemical structure of isoquinoline analogs and their biological activity, allowing for the predictive screening of virtual libraries of compounds. mdpi.com Density Functional Theory (DFT) is another powerful tool used to investigate the electronic properties of these molecules, helping to understand their reactivity and potential for applications in materials science. nih.gov

Elucidation of Novel Chemical Transformations for Diversification of the Isoquinoline Core

The functionalization of the isoquinoline nucleus is critical for fine-tuning its properties and exploring its chemical space. Research is actively focused on discovering novel chemical reactions that allow for precise and efficient modification of the isoquinoline scaffold. nih.gov Transition-metal-catalyzed C-H functionalization is a particularly powerful strategy for late-stage diversification, enabling the introduction of new substituents at various positions on the ring system with high selectivity. ijpsjournal.com

Cascade and cycloaddition reactions are being developed to rapidly build complex, polycyclic structures incorporating the isoquinoline core. nih.gov These transformations often create multiple chemical bonds in a single synthetic operation, enhancing efficiency. rsc.org The development of such novel reactions is crucial for generating libraries of diverse isoquinoline derivatives, which can then be screened for a wide range of biological activities or material properties, expanding the utility of this versatile heterocyclic framework. researchgate.netrsc.org

Interdisciplinary Approaches in Chemical Biology and Drug Discovery Utilizing Isoquinoline Scaffolds

The unique structural and electronic properties of the isoquinoline scaffold make it a privileged framework in chemical biology and drug discovery. nih.govnumberanalytics.com Isoquinoline alkaloids, found in numerous plant species, exhibit a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, providing a rich source of inspiration for new therapeutic agents. acs.orgnih.gov

In chemical biology, isoquinoline derivatives are being developed as molecular probes to study complex biological processes. Their fluorescent properties also make them suitable for use as sensors in materials chemistry. nih.gov In drug discovery, the isoquinoline core serves as a versatile template for designing novel therapeutics. numberanalytics.com Fused heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines found in marine alkaloids, have shown potent cytotoxic activity and are being investigated as anticancer agents. rsc.org The integration of synthesis, computational modeling, and biological screening in an interdisciplinary approach is accelerating the discovery of new isoquinoline-based compounds to address unmet medical needs. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-nitroisoquinoline-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized isoquinoline scaffold followed by esterification. Key parameters include temperature control (e.g., maintaining 0–5°C during nitration to avoid over-oxidation) and catalyst selection (e.g., sulfuric acid for nitration). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is critical for isolating the nitro-ester product. Confirm intermediates using -NMR and IR spectroscopy to track functional group transformations .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>95% is standard for publication).

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS ([M+H] expected at m/z 262.2).

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in dichloromethane/hexane .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group or nitro reduction. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitro group para to the ester). Validate predictions experimentally by reacting with nucleophiles (e.g., amines) and analyzing regioselectivity via -NMR .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays under standardized conditions:

- Dose-Response Curves : Use at least three independent replicates to calculate IC values.

- Control Experiments : Test against known inhibitors (e.g., staurosporine for kinase assays) to rule out nonspecific effects.

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., cell line variability) .

Q. How can researchers design a structure-activity relationship (SAR) study targeting the nitro and ester groups?

- Methodological Answer : Synthesize analogs with:

- Nitro group replacements : e.g., cyano or trifluoromethyl.

- Ester modifications : e.g., amide or carboxylic acid derivatives.

Evaluate changes in bioactivity (e.g., IC shifts in enzyme assays) and correlate with Hammett σ constants or steric parameters .

Q. What are best practices for integrating this compound into in vivo pharmacokinetic studies?

- Methodological Answer :

- Formulation : Use PEG-400/saline (40:60) for solubility.

- Dosing : Conduct pilot studies to determine MTD (maximum tolerated dose) in rodent models.

- Analytical Validation : Quantify plasma levels via LC-MS/MS with deuterated internal standards .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Experimental Section : Include exact molar ratios, reaction times, and purification R values.

- Supporting Information : Provide raw spectral data (e.g., NMR peak lists) and chromatograms .

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves. Report 95% confidence intervals and apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Tables for Key Data

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Purity | HPLC (C18, 70:30 MeOH/HO) | ≥95% peak area |

| Structural Identity | X-ray Crystallography | R-factor < 0.05 |

| Stability | Accelerated Degradation Study | ≤5% degradation after 4 weeks |

| Bioactivity Reproducibility | Three Independent Replicates | CV < 15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.